Tetranor-9-methylene-PGE2
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Overview
Description
- Fasiplon (chemical name: 6-ethyl-7-methoxy-5-methyl-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-imidazo[1,2-a]pyrimidine) belongs to the imidazopyrimidine family of drugs.
- It acts as a nonbenzodiazepine anxiolytic, binding strongly to benzodiazepine sites on the GABAA receptor.
- Unlike traditional benzodiazepines, Fasiplon exhibits anxiolytic effects in animals without significant sedative or muscle relaxant actions .
Preparation Methods
- Synthetic routes for Fasiplon involve the construction of its imidazo[1,2-a]pyrimidine core.
- Industrial production methods are proprietary, but research literature suggests various synthetic approaches.
Chemical Reactions Analysis
- Fasiplon undergoes reactions typical of imidazo[1,2-a]pyrimidines, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peracids), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicine: Fasiplon’s anxiolytic properties make it relevant for anxiety disorders.
Neuroscience: Studying its interaction with GABA receptors provides insights into receptor modulation.
Pharmacology: Researchers explore its potential as a safer alternative to traditional benzodiazepines.
Mechanism of Action
- Fasiplon enhances GABAergic neurotransmission by binding to benzodiazepine sites on GABAA receptors.
- This binding allosterically increases the receptor’s affinity for GABA, leading to inhibitory effects on neuronal excitability.
Comparison with Similar Compounds
- Fasiplon’s uniqueness lies in its anxiolytic activity without significant sedation.
- Similar compounds include traditional benzodiazepines (e.g., diazepam) and other imidazopyrimidines (e.g., zolpidem).
Properties
CAS No. |
123283-87-4 |
---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |
InChI Key |
LXSHKOQHYYFIJM-UKTPMIRMSA-N |
SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Synonyms |
9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |
Origin of Product |
United States |
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